硅环丙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

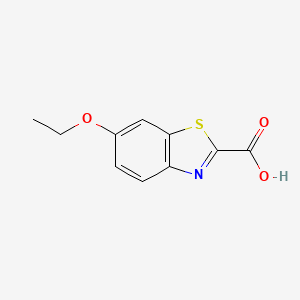

Silacyclopropane is a key member of the organosilicon family . It has received considerable attention in synthetic chemistry due to the activation of the silicon–carbon bond . This activation is followed by ring-opening and ring expansion processes, leading to the production of some important organosilicon compounds .

Synthesis Analysis

The synthesis of Silacyclopropane involves several steps. For instance, a phosphine-stabilized silacyclopropyl cation has been synthesized and fully characterized . The synthesis of (±)-1′-epi-stegobinone has been accomplished in ten steps and 17% overall yield from a recently reported silacyclopropane-derived diol . All stereocenters of the final product were established relative to the stereochemistry of the initial silacyclopropane .Molecular Structure Analysis

The molecular structure of Silacyclopropane has been characterized in solution by NMR spectroscopy and in the solid state by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

Silacyclopropane exhibits interesting chemical reactions. For instance, a phosphine-stabilized silacyclopropyl cation reversibly isomerizes into the corresponding seven-membered cyclic (alkyl)-(amino)silylene at room temperature via a formal migratory ethylene insertion into the Si P bond . Although the silylene has not been spectroscopically detected, its transient formation has been evidenced by the isolation of the corresponding disilene dimer .Physical And Chemical Properties Analysis

The physical and chemical properties of Silacyclopropane are influenced by its chemistry. The silicon–carbon bond can be activated, leading to ring-opening and ring expansion processes . This results in the production of some important organosilicon compounds .科学研究应用

稳定性和异构化:硅环丙烷及其异构体已被研究其几何构型、相对能量和电子密度分布。发现乙烯硅烷是最稳定的异构体,硅乙烯和甲基硅烯的硅端偏好甲基取代(Gordon, 1980)。

烯烃的硅环丙烷化:利用金属催化的硅烯转移方法开发了一种烯烃的硅环丙烷化方法。这种方法提供了一种温和、对官能团耐受的方法,用于形成复杂的硅环丙烷(Ciraković, Driver, Woerpel, 2002)。

插入反应中的基于自由基的机制:硅环丙烷与对苯二醌的插入反应,形成氧硅环戊烷,涉及自由基中间体。这种基于自由基的机制扩展到与二烯酮、芳基醛和电子亏缺的烯酮的反应(Rotsides, Woerpel, 2016)。

铜催化的与羰基化合物的反应:硅环丙烷与羰基化合物以立体特异性和高度选择性的方式反应,由铜盐催化。这种反应展示了形成具有定义立体化学的复杂有机分子的潜力(Franz, Woerpel, 1999)。

有机化学中的合成应用:硅环丙烷已被用于立体选择性有机合成,作为合成多氧化有机分子的中间体。这些反应的产物在各种合成应用中显示出重要潜力(Franz, Woerpel, 2000)。

硅杂环化合物的结构研究:对硅杂环化合物的分子结构进行了研究,包括硅环丙烷。这包括对这些化合物的结构特征和反应模式的研究(Lukevics, Pudova, 1998)。

银介导的硅烯转移:动力学研究探讨了银介导的硅环丙烷向烯烃的硅烯转移机制。这项研究有助于理解涉及硅环丙烷的催化过程(Driver, Woerpel, 2004)。

作用机制

未来方向

The future directions in the research of Silacyclopropane could involve further exploration of its synthesis, chemical reactions, and applications. The growing landscape in the reactions of silacyclobutanes, a related compound, suggests that there could be fascinating new progress in the study of Silacyclopropane .

属性

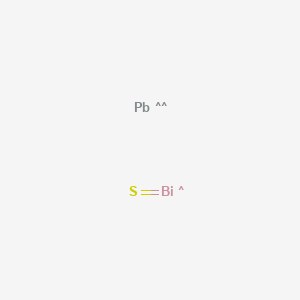

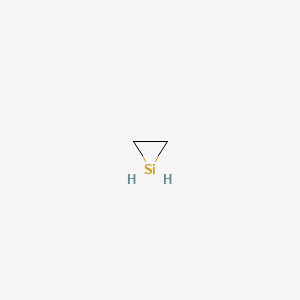

IUPAC Name |

silirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Si/c1-2-3-1/h1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBJMYVOQWDQNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[SiH2]1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

58.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silacyclopropane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)